molecular formula C39H24F24O2P2 B3325733 (+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE CAS No. 220196-30-5

(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE

Cat. No.: B3325733
CAS No.: 220196-30-5
M. Wt: 1042.5 g/mol
InChI Key: ROJXCSHTJCTNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE is a complex organophosphorus compound known for its unique chemical structure and properties. It is characterized by the presence of multiple fluorine atoms and phosphine groups, making it a valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metals, enhancing their catalytic activity .

Biology

In biological research, it is used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to form strong bonds with specific amino acid residues .

Medicine

Industry

Industrially, it is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE involves its interaction with molecular targets such as metal ions and enzymes. The phosphine groups can coordinate with metal ions, altering their electronic properties and enhancing their reactivity. In biological systems, it can inhibit enzyme activity by binding to the active site and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organophosphorus compounds with fluorine atoms and phosphine groups, such as:

    Dichloroaniline: An aniline derivative with chlorine atoms.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride.

Uniqueness

What sets (+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE apart is its specific arrangement of fluorine atoms and phosphine groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and catalysts .

Properties

IUPAC Name

[5-[bis[3,5-bis(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H24F24O2P2/c1-31(2)64-29(15-66(25-7-17(32(40,41)42)3-18(8-25)33(43,44)45)26-9-19(34(46,47)48)4-20(10-26)35(49,50)51)30(65-31)16-67(27-11-21(36(52,53)54)5-22(12-27)37(55,56)57)28-13-23(38(58,59)60)6-24(14-28)39(61,62)63/h3-14,29-30H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJXCSHTJCTNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)CP(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CP(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H24F24O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1042.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE
Reactant of Route 2
Reactant of Route 2
(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE
Reactant of Route 3
Reactant of Route 3
(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE
Reactant of Route 4
(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE
Reactant of Route 5
Reactant of Route 5
(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE
Reactant of Route 6
(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.